

Technical Support Center: Optimizing Solvent Extraction for Americium Recovery

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Compound of Interest

Compound Name: Americium

Cat. No.: B1195910

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solvent extraction of **americium**.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental procedures for **americium** recovery.

Issue 1: Formation of a Third Phase During Extraction

Q1: My solvent extraction system has separated into three phases. What causes this and how can I resolve it?

A1: The formation of a third phase, an organic phase of limited solubility, is a common issue in solvent extraction, particularly when using diglycolamide extractants like TODGA. This phenomenon is caused by the poor solubility of polar metal-extractant or acid-extractant complexes in nonpolar diluents such as n-dodecane.^[1] The tendency for third-phase formation is influenced by several factors, including the carbon-to-oxygen ratio in the extractant molecule, as well as the length and branching of its alkyl chains.^[1]

To prevent third-phase formation, you can employ the following strategies:

- Addition of a Phase Modifier: Incorporating a phase modifier into the organic solvent is a common and effective solution. Suitable modifiers include:
 - N,N-dihexyl octanamide (DHOA)[1]
 - Tributyl phosphate (TBP)[1]
 - Long-chain alcohols like 1-octanol[1]
- Modification of the Extractant: Using diglycolamides with longer or branched alkyl chains can increase their solubility and reduce the likelihood of third-phase formation.[1]
- Control of Metal and Acid Concentrations: High concentrations of extracted metal ions and nitric acid can promote the formation of a third phase.[1] Optimizing these parameters can help maintain a two-phase system.

Issue 2: Poor Separation of **Americium** from Curium and Lanthanides

Q2: I am observing low separation factors between **americium**, curium, and the lanthanides. What are the reasons for this, and how can I improve the selectivity?

A2: The separation of **americium** from curium and lanthanides is notoriously challenging due to their similar ionic radii and chemical properties as trivalent cations.[2] Several strategies can be employed to enhance this separation:

- Selective Stripping: A common approach is to co-extract Am(III), Cm(III), and Ln(III) into the organic phase and then selectively strip **americium**. The AmSel (**Americium** Selective Extraction) process utilizes a hydrophilic complexing agent like SO₃-Ph-BTBP in the aqueous stripping solution, which shows preferential binding to **americium** over curium and lanthanides.[1][3]
- Aqueous Complexing Agents: In the EXAm process, a water-soluble complexing agent such as N,N,N',N'-tetraethyldiglycolamide (TEDGA) is added to the aqueous phase. TEDGA preferentially complexes curium and heavier lanthanides, retaining them in the aqueous phase while **americium** is extracted into the organic phase containing a mixture of DMDOHEMA and HDEHP.[4]

- Oxidation State Adjustment: **Americium** can be oxidized to a higher oxidation state (V or VI), which has different extraction behavior compared to the trivalent curium and lanthanides. This allows for a more selective separation.[\[5\]](#)[\[6\]](#)

Issue 3: Co-extraction of Fission and Corrosion Products

Q3: My recovered **americium** is contaminated with other fission or corrosion products like Zirconium (Zr), Molybdenum (Mo), Palladium (Pd), Strontium (Sr), or Ruthenium (Ru). How can I prevent their co-extraction?

A3: The co-extraction of certain fission and corrosion products is a known issue with some extractants like TODGA.[\[7\]](#) To mitigate this, masking agents can be added to the aqueous feed solution. These agents form strong complexes with the interfering ions, preventing their extraction into the organic phase. Commonly used masking agents include:

- Oxalic Acid: Effective for masking Zirconium.[\[1\]](#)
- N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA): Used to prevent the co-extraction of Palladium.[\[1\]](#)
- trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA): Has been shown to be highly effective in suppressing the co-extraction of both Zirconium and Palladium.[\[1\]](#)

Issue 4: Inefficient Stripping of **Americium** from the Organic Phase

Q4: I am having difficulty stripping the extracted **americium** back into an aqueous phase. What factors could be causing this?

A4: Inefficient stripping of **americium** can be caused by several factors:

- High Nitric Acid Concentration in the Stripping Solution: While high nitric acid concentrations can enhance extraction, they can be detrimental to the stripping process.[\[2\]](#) This is because high acidity can lead to stronger retention of **americium** in the organic phase and can also cause the loss of hydrophilic stripping ligands to the organic phase.[\[2\]](#) Reducing the nitric acid concentration in the stripping solution is often necessary for efficient back-extraction.

- **Degradation of the Stripping Agent:** The chemical or radiolytic degradation of the stripping agent can reduce its effectiveness.
- **Inappropriate Stripping Agent:** The choice of stripping agent is crucial. For example, in the AmSel process, a selective stripping agent like SO₃-Ph-BTBP is used.^{[3][8]} In other processes, polyaminocarboxylic acids like DTPA are employed.^[1] The selection of the stripping agent should be appropriate for the specific extraction system being used.

Frequently Asked Questions (FAQs)

Q5: What is the effect of nitric acid concentration on the efficiency of **americium** extraction?

A5: The concentration of nitric acid in the aqueous phase is a critical parameter. Generally, for diglycolamide-type extractants like TODGA, increasing the nitric acid concentration leads to higher distribution ratios for Am(III).^{[1][9]} This is attributed to the increased formation of extractable **americium**-nitrate complexes.^[1] However, an excessively high nitric acid concentration can negatively impact the subsequent stripping step.^[2]

Q6: What are the typical organic and aqueous phase compositions in an AmSel process?

A6: In a typical AmSel process:

- **Organic Phase (for extraction):** Contains an extractant like N,N,N',N'-tetraoctyldiglycolamide (TODGA) dissolved in a diluent such as n-dodecane. A phase modifier like 1-octanol is often added to prevent third-phase formation.^{[1][3]}
- **Aqueous Phase (Feed):** The **americium**-containing solution, typically in a nitric acid medium.
- **Aqueous Phase (Stripping):** Contains a selective stripping agent like SO₃-Ph-BTBP dissolved in a dilute nitric acid solution.^{[3][8]}

Q7: How can I improve the separation factor between **americium** and curium?

A7: Improving the Am/Cm separation factor is a key challenge. Some strategies include:

- **Using Selective Stripping Agents:** As in the AmSel process, employing a stripping agent that preferentially complexes with **americium** can enhance separation.^{[1][3]}

- **Aqueous Complexants:** The EXAm process uses an aqueous complexant (TEDGA) to hold curium in the aqueous phase while **americium** is extracted.[\[2\]](#)[\[4\]](#)
- **Modifying the Extractant:** Research has shown that modifying the structure of the extractant, for instance by using diglycolamides with decreased symmetry, can lead to modest improvements in the Am/Cm separation factor.[\[1\]](#)

Data Presentation

Table 1: Comparison of Parameters for Different **Americium** Solvent Extraction Processes

Parameter	TRPO Process	AmSel Process	EXAm Process
Organic Phase	30% TRPO in kerosene	0.05-0.2 M TODGA in n-dodecane with a phase modifier (e.g., 10% 1-octanol)	Mixture of DMDOHEMA and HDEHP in a diluent
Aqueous Feed Acidity	~1.35 M HNO ₃	Typically 1-4 M HNO ₃	4-6 M HNO ₃ [10]
Scrubbing Solution	0.5 M HNO ₃	N/A	N/A
Stripping Solution	Dilute HNO ₃	SO ₃ -Ph-BTBP in dilute HNO ₃ (e.g., 0.1-0.5 M) [8] [11]	Polyaminocarboxylic acids (e.g., HEDTA, DTPA) in a buffered solution [4]
Key Feature	Established process for actinide removal.	Selective americium stripping from co-extracted actinides and lanthanides. [3] [8]	Enhanced Am/Cm separation through the use of an aqueous complexing agent. [2] [4]

Experimental Protocols

Methodology for a Batch Solvent Extraction Experiment (AmSel Process)

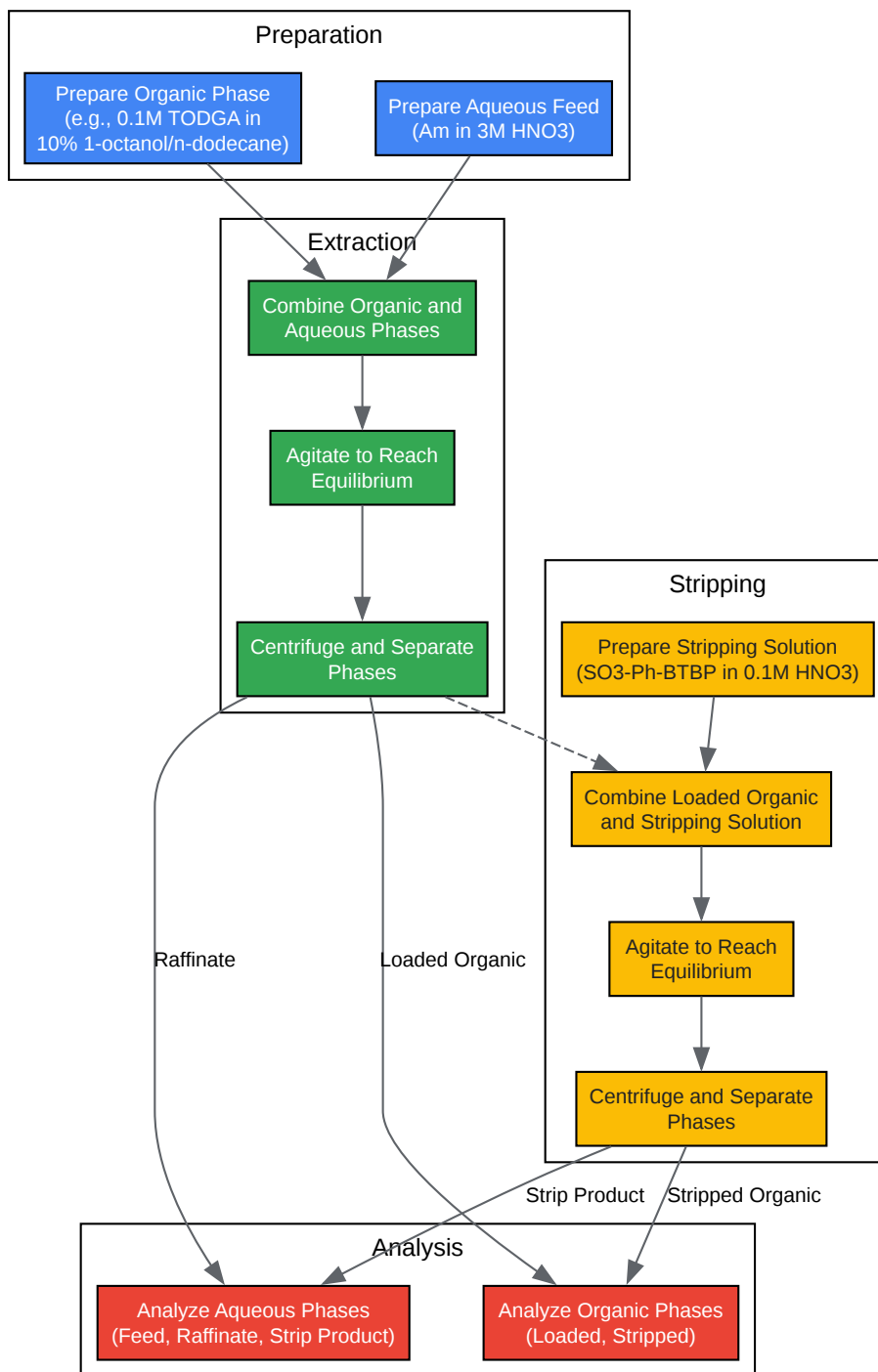
- **Preparation of the Organic Phase:** Prepare a solution of 0.1 M N,N,N',N'-tetraoctyldiglycolamide (TODGA) in a diluent consisting of 10% (v/v) 1-octanol in n-

dodecane.[1]

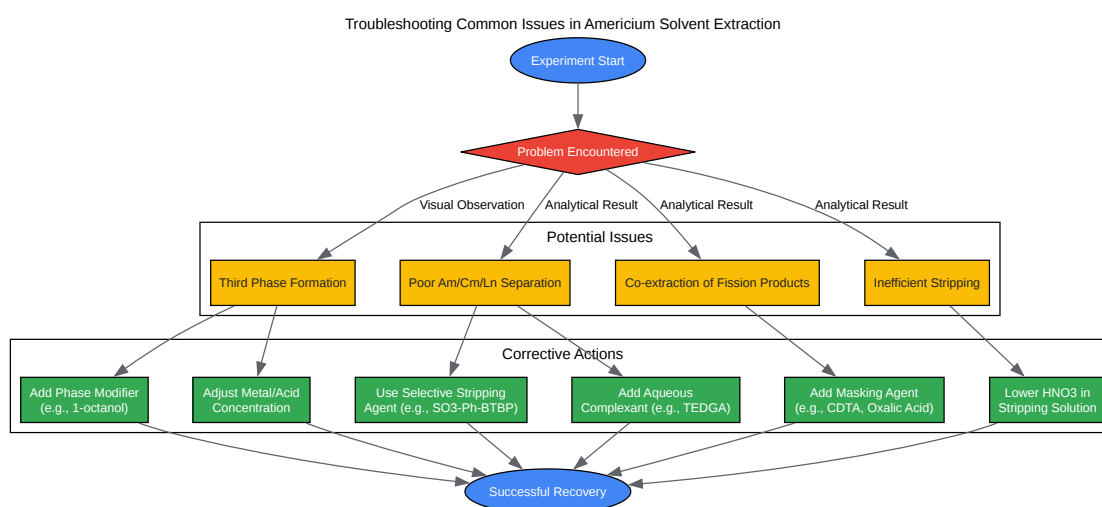
- Preparation of the Aqueous Phase: Prepare an aqueous feed solution containing the desired concentration of **americium** (and other relevant ions) in 3 M nitric acid.
- Extraction:
 - In a suitable vial, combine equal volumes of the organic and aqueous phases.
 - Agitate the mixture vigorously for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.
 - Centrifuge the mixture to achieve a clean separation of the two phases.
 - Carefully separate the aqueous and organic phases for analysis.
- Stripping:
 - Take the **americium**-loaded organic phase from the extraction step.
 - Prepare a stripping solution of a suitable concentration of SO₃-Ph-BTBP in 0.1 M nitric acid.
 - Combine equal volumes of the loaded organic phase and the stripping solution.
 - Agitate and centrifuge as in the extraction step.
 - Separate the two phases for analysis.
- Analysis: Analyze the concentration of **americium** and other relevant elements in all aqueous and organic phases before and after extraction and stripping using appropriate analytical techniques (e.g., alpha spectrometry, ICP-MS).

Visualizations

Americium Solvent Extraction Workflow (AmSel Process)

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Caption: Workflow for a typical batch solvent extraction and stripping experiment for **americium** recovery.



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Caption: A logical diagram for troubleshooting common problems in **americium** solvent extraction.

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